1-Bromo-2-(propan-2-yloxy)naphthalene

Atropisomerism Axial chirality Dynamic NMR

Linear alkoxy analogs fail to provide the steric compression required to raise the B-C rotational barrier above thermal racemization, preventing stable atropisomer isolation. 1-Bromo-2-isopropoxynaphthalene (CAS 791088-70-5) resolves this through its branched secondary isopropoxy group. • Enables atropisomer isolation validated by D-NMR (diastereotopic CH(CH₃)₂ signals non-equivalent to >120°C). • Compatible with Pd-catalyzed Suzuki-Miyaura and Negishi couplings; steric bulk suppresses homocoupling. • Built-in gem-dimethyl NMR probe eliminates chiral derivatization for stereodynamic rate measurements. • Balanced logP 4.35 for medicinal chemistry ADME optimization; reduced O-dealkylation liability vs. methoxy analog. Supplied at 97% purity with full QA. In stock for immediate global dispatch.

Molecular Formula C13H13BrO
Molecular Weight 265.14 g/mol
CAS No. 791088-70-5
Cat. No. B1529806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(propan-2-yloxy)naphthalene
CAS791088-70-5
Molecular FormulaC13H13BrO
Molecular Weight265.14 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C2=CC=CC=C2C=C1)Br
InChIInChI=1S/C13H13BrO/c1-9(2)15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-9H,1-2H3
InChIKeyYCMYHIJIIDASRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(propan-2-yloxy)naphthalene: Sourcing Evidence


1-Bromo-2-(propan-2-yloxy)naphthalene (CAS 791088-70-5), also designated as 1-bromo-2-isopropoxynaphthalene, is a C2-alkoxylated 1-bromonaphthalene derivative (C13H13BrO, MW 265.15) bearing a secondary isopropoxy substituent ortho to the bromine. It is offered commercially at typical purities of ≥95% (e.g., Fluorochem F632669, AKSci Z0847, Leyan 1266087 at 97%) . The compound functions primarily as a halogenated electrophilic building block for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Negishi, and related sp2–sp2 bond formations) and finds documented application in the synthesis of axially chiral 6-aryl-5,6-dihydrodibenzo[c,e][1,2]azaborinines, where the branched 2-isopropoxy substituent uniquely contributes to atropisomer stabilization through steric hindrance at the boron–carbon bond [1].

No Generic Substitute for 1-Bromo-2-(propan-2-yloxy)naphthalene


Variation of the 2-alkoxy substituent on the 1-bromonaphthalene scaffold—whether methoxy (CAS 3401-47-6), ethoxy (CAS 50389-70-3), linear propoxy (CAS 60514-36-5), or butoxy (CAS 169320-35-8)—directly alters both the steric profile and conformational outcomes of downstream products. In the documented synthesis of 6-aryl-dibenzoazaborinine atropisomers, replacement of the branched isopropoxy group with a linear alkoxy or with the regioisomeric 2-bromo-1-isopropoxynaphthalene (CAS 2807455-09-8) would abolish the designed steric compression required to raise the rotational barrier of the boron–carbon bond above thermal racemization, thereby preventing isolation of stable conformational enantiomers [1] [2]. Additionally, the branched secondary alkoxy group confers distinct solubility, chromatographic retention, and coupling reactivity relative to its straight-chain isomers, making the substitution pattern a critical determinant—not an interchangeable variable—in the procurement specification for atropisomer-targeted or sterically demanding cross-coupling programs.

1-Bromo-2-(propan-2-yloxy)naphthalene: Comparative Evidence


Atropisomer Rotational Barrier

In the Mazzanti et al. (2019) study, the isopropoxy-bearing azaborinine 1b (derived from 1-bromo-2-(propan-2-yloxy)naphthalene) exhibited diastereotopic isopropyl CH3 signals that did not coalesce up to +120 °C by dynamic 1H NMR (D-NMR), indicating a rotational barrier substantially higher than that of the analogous o-tolyl compound 1a (ΔG‡calc = 10.8 kcal mol–1). The 2-methyl-1-naphthyl analog 1d achieved a measured ΔG‡rac of 26.0 kcal mol–1, but this still represents a rotational energy more than 12 kcal mol–1 lower than its all-carbon isostere 9-(2-methylnaphthalen-1-yl)phenanthrene [1]. The isopropoxy substituent thus provides a tunable steric handle between the low-barrier o-tolyl (10.8 kcal mol–1) and the high-barrier o-ethylphenyl or 2-methylnaphthyl systems, enabling room-temperature conformational stability without requiring cryogenic handling.

Atropisomerism Axial chirality Dynamic NMR

Regioisomeric Selectivity in Cross-Coupling

The C1-brominated isomer (CAS 791088-70-5, Br at position 1, OiPr at position 2) places the electrophilic bromide adjacent to the electron-donating alkoxy group, activating the C–Br bond for oxidative addition relative to the regioisomer 2-bromo-1-isopropoxynaphthalene (CAS 2807455-09-8), where the bromide is at the electronically deactivated C2 position and the alkoxy group is at C1. Regioselective halogenation studies by Suzuki (1997) demonstrated that treatment of 2-alkoxynaphthalenes with alumina- or Kieselguhr-supported Cu(II) bromide gives exclusively 1-bromo-2-alkoxynaphthalenes, confirming that C1 is the kinetically favored bromination site when C2 bears the alkoxy directing group [1]. The 2-bromo-1-alkoxy isomer requires a different synthetic route (bromination of 1-alkoxynaphthalenes on Kieselguhr-supported CuBr2, yielding the 4-bromo-1-alkoxy isomer competitively) and is consequently less accessible as a commercial reagent.

Regioselectivity Suzuki coupling Organometallic synthesis

Steric Differentiation in Coupling Reactions

The secondary isopropoxy group (CH(CH3)2) in the target compound presents a steric profile (Taft Es ≈ –0.47 for iPr vs. –0.36 for nPr; Charton ν values: iPr = 0.76, nPr = 0.36) that is approximately 1.3–2.1× more sterically demanding than the linear n-propoxy or ethoxy substituents, as quantified by established steric parameters [1]. This enhanced steric demand is directly evidenced in the D-NMR behavior of azaborinine 1b: the diastereotopic isopropyl methyl groups remain non-equivalent up to +120 °C, a phenomenon that would not be observed with the n-propoxy analog (CAS 60514-36-5), where the freely rotating linear chain lacks the prochiral gem-dimethyl motif required for diastereotopicity [2]. The branched alkoxy thus functions simultaneously as a steric shield and an internal NMR chirality probe, a dual role inaccessible to any linear alkoxy congener.

Steric hindrance Cross-coupling selectivity Conformational control

Lipophilicity and Chromatographic Behavior

The calculated logP of 1-bromo-2-(propan-2-yloxy)naphthalene is reported as 4.35 (ALOGPS) on the Fluorochem technical datasheet, placing it intermediate between the methoxy analog (1-bromo-2-methoxynaphthalene, C11H9BrO, MW 237.09, estimated logP ~3.2–3.5) and the butoxy analog (1-bromo-2-butoxynaphthalene, C14H15BrO, MW 279.17, estimated logP ~5.0) . This intermediate lipophilicity directly translates to predictable reversed-phase HPLC retention between the two extremes, facilitating method transfer and purification protocol design. The molecular weight (265.15) likewise falls between the methoxy (237.09) and butoxy (279.17) congeners, offering a balanced volatility–detectability profile for GC-MS analysis absent in the heavier analogs.

Lipophilicity LogP Chromatographic retention

1-Bromo-2-(propan-2-yloxy)naphthalene Application Scenarios


Boron–Carbon Atropisomer Synthesis

The compound serves as the documented electrophilic precursor to 6-(2-isopropoxy-1-naphthyl)-2,4-diphenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine (1b), a boron–carbon atropisomer whose diastereotopic isopropyl CH3 signals remain non-equivalent by D-NMR to at least +120 °C, confirming conformational stability at ambient and elevated temperatures [1]. This application is inaccessible to linear alkoxy analogs, which lack both the steric bulk and the gem-dimethyl NMR probe. Researchers developing chiral boron-containing materials or studying stereodynamic processes at the B–C bond should specify CAS 791088-70-5 as a prerequisite building block.

Suzuki–Miyaura Cross-Coupling

The C1-bromine, activated by the adjacent C2-isopropoxy electron-donating group, participates in Pd-catalyzed Suzuki–Miyaura couplings with arylboronic acids. The branched alkoxy substituent provides a steric environment that can direct coupling regioselectivity and suppress homocoupling side reactions compared to less hindered methoxy or ethoxy analogs [1] [2]. Synthetic groups targeting sterically congested biaryl junctions—particularly where post-coupling stereochemical analysis is required—benefit from the built-in diastereotopic NMR probe.

Dynamic NMR of Axial Chirality

Because the isopropoxy group generates diastereotopic methyl signals (two doublets for the CH(CH3)2 moiety) when the naphthyl ring is embedded in a chiral or prochiral environment, the compound uniquely enables dynamic NMR rate measurements without requiring additional chiral derivatization [1]. The coalescence behavior of these signals serves as a direct readout of the rotational barrier in the final coupled product. The methoxy, ethoxy, and n-propoxy analogs cannot provide this analytical functionality, making CAS 791088-70-5 the sole viable precursor for DNMR-based stereodynamic studies in this compound class.

Pharmaceutical & Agrochemical Building Block

With a calculated logP of 4.35—intermediate between the methoxy (~3.2) and butoxy (~5.0) congeners—the compound offers a predictable lipophilicity window for medicinal chemistry programs optimizing ADME properties [1] [2]. The isopropoxy group further provides metabolic stability advantages over the methoxy analog (reduced O-demethylation susceptibility) while avoiding the excessive molecular weight and logP penalty of the butoxy derivative. Procurement for lead optimization libraries that explore C2-alkoxy SAR around the 1-arylnaphthalene core should prioritize this compound for its balanced profile.

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